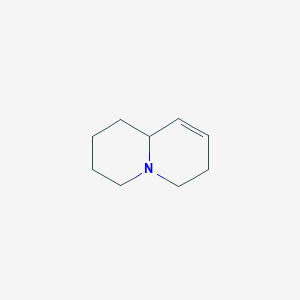
2,3,4,6,7,9a-hexahydro-1H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,9a-hexahydro-1H-quinolizine is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinolizine, characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizinium salts using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolizine derivatives with varying degrees of oxidation.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Alkylated or acylated quinolizine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Dopaminergic Activity
One of the most significant applications of 2,3,4,6,7,9a-hexahydro-1H-quinolizine is its potential as a dopaminergic agent. Compounds related to this structure have been studied for their selective binding to dopamine receptors, particularly D1 dopamine receptors. Research indicates that these compounds can exhibit both agonist and antagonist activities at these receptor sites. For instance, derivatives of this compound have shown promise in treating conditions such as Parkinson's disease and hypertension by enhancing dopaminergic activity .
Neuroprotective Effects
Studies have also suggested that quinolizine derivatives may possess neuroprotective properties. This is particularly relevant for the development of treatments for neurodegenerative diseases. The ability to selectively target dopamine receptors may lead to reduced side effects compared to non-selective dopaminergic drugs .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization and modification through chemical reactions such as alkylation and acylation. This versatility makes it a valuable building block in organic synthesis .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. For example, it has been involved in the Friedländer reaction to create substituted chromenoquinoline derivatives that exhibit diverse biological activities .
Material Science
Polymer Applications
Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The unique properties of quinolizine derivatives can lead to the development of advanced materials with tailored functionalities for specific applications in electronics and coatings .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Quinolizidine Derivatives | Zhao et al. | Demonstrated the potential of quinolizidine derivatives as D1 receptor agonists with neuroprotective effects. |
| Development of Functionalized Quinolizidine Polymers | Chen et al. | Explored the incorporation of quinolizidine into polymer matrices for improved mechanical properties. |
| Structure-Activity Relationship Studies on Dopaminergic Compounds | Wang et al. | Investigated how modifications to the quinolizidine structure affect binding affinity to dopamine receptors. |
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizine: The parent compound with a similar bicyclic structure but without the hexahydro modification.
Isoquinoline: Another heterocyclic compound with a similar nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring that shares some structural features.
Uniqueness
2,3,4,6,7,9a-hexahydro-1H-quinolizine is unique due to its specific hexahydro modification, which imparts distinct chemical properties and reactivity. This modification enhances its stability and potential for various applications compared to its parent compound, quinolizine.
Propriétés
Numéro CAS |
1004-90-6 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
Clé InChI |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
SMILES canonique |
C1CCN2CCC=CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















